molecular formula C9H8FN3O2 B14072332 4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole

4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole

Cat. No.: B14072332
M. Wt: 209.18 g/mol
InChI Key: WGIVLWIFPOJTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluoro-2-nitroaniline with 2,2-dimethyl-1,3-dioxolane in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 4-amino-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2,2-dimethyl-2H-benzo[d]imidazole: Lacks the nitro group, resulting in different reactivity and applications.

    2,2-Dimethyl-7-nitro-2H-benzo[d]imidazole: Lacks the fluorine atom, affecting its biological activity and chemical properties.

Uniqueness

4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole is unique due to the presence of both fluorine and nitro groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H8FN3O2

Molecular Weight

209.18 g/mol

IUPAC Name

4-fluoro-2,2-dimethyl-7-nitrobenzimidazole

InChI

InChI=1S/C9H8FN3O2/c1-9(2)11-7-5(10)3-4-6(13(14)15)8(7)12-9/h3-4H,1-2H3

InChI Key

WGIVLWIFPOJTQK-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C2C(=CC=C(C2=N1)F)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.